molecular formula C20H25N3O6S B4342052 ETHYL 5-[({3-[(2-METHOXYETHOXY)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE

ETHYL 5-[({3-[(2-METHOXYETHOXY)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE

Cat. No.: B4342052
M. Wt: 435.5 g/mol
InChI Key: LBODGVSNPKGVEI-UHFFFAOYSA-N
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Description

Ethyl 5-[({3-[(2-methoxyethoxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound featuring multiple functional groups, including ester, amide, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[({3-[(2-METHOXYETHOXY)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[({3-[(2-methoxyethoxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 5-[({3-[(2-methoxyethoxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-[({3-[(2-METHOXYETHOXY)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzyme activity, alteration of signal transduction, or binding to specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[({3-[(2-methoxyethoxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.

Properties

IUPAC Name

ethyl 5-[[3-(2-methoxyethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-4-28-19(25)13-11-14(23(2)22-13)17(24)21-18-16(20(26)29-10-9-27-3)12-7-5-6-8-15(12)30-18/h11H,4-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBODGVSNPKGVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[({3-[(2-METHOXYETHOXY)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[({3-[(2-METHOXYETHOXY)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-[({3-[(2-METHOXYETHOXY)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-[({3-[(2-METHOXYETHOXY)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-[({3-[(2-METHOXYETHOXY)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 5-[({3-[(2-METHOXYETHOXY)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE

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